
N-benzyl-N'-propylethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N’-propylethanediamide: is an organic compound that belongs to the class of amidines. Amidines are known for their reactivity and versatility in various chemical reactions, making them valuable in the synthesis of heterocyclic compounds, functional materials, and as ligands in metal complexes . This compound is characterized by the presence of a benzyl group attached to one nitrogen atom and a propyl group attached to the other nitrogen atom in the ethanediamide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Benzylamine and Propylamine: One common method involves the reaction of benzylamine with propylamine in the presence of a suitable catalyst.
From Benzyl Chloride and Propylamine: Another method involves the reaction of benzyl chloride with propylamine.
Industrial Production Methods: Industrial production of N-benzyl-N’-propylethanediamide often involves large-scale synthesis using the above methods. The choice of method depends on the availability of starting materials and the desired purity of the final product. Industrial processes may also incorporate purification steps, such as distillation or recrystallization, to obtain high-purity N-benzyl-N’-propylethanediamide .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-benzyl-N’-propylethanediamide can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert N-benzyl-N’-propylethanediamide to its corresponding amines.
Substitution: The compound can participate in substitution reactions, where one of the substituents (benzyl or propyl group) is replaced by another group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, solvents like ethanol or methanol.
Major Products Formed:
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Corresponding amines.
Substitution: New substituted amidines with different alkyl or aryl groups.
Scientific Research Applications
Chemistry: N-benzyl-N’-propylethanediamide is used as a building block in the synthesis of various heterocyclic compounds. Its reactivity makes it valuable in the formation of complex organic molecules .
Biology: In biological research, N-benzyl-N’-propylethanediamide is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .
Medicine: The compound is explored for its potential therapeutic applications, including its use as an antimicrobial agent. Its ability to inhibit specific enzymes makes it a promising candidate for the development of new drugs .
Industry: In the industrial sector, N-benzyl-N’-propylethanediamide is used in the production of polymers and other functional materials. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N-benzyl-N’-propylethanediamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by interacting with other critical regions of the enzyme. This inhibition can lead to the disruption of metabolic pathways, resulting in the desired biological or therapeutic effects .
Comparison with Similar Compounds
N-benzyl-N’-methylethanediamide: Similar structure but with a methyl group instead of a propyl group.
N-benzyl-N’-ethylethanediamide: Similar structure but with an ethyl group instead of a propyl group.
N-benzyl-N’-butylethanediamide: Similar structure but with a butyl group instead of a propyl group.
Uniqueness: N-benzyl-N’-propylethanediamide is unique due to its specific combination of benzyl and propyl groups, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
N'-benzyl-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-2-8-13-11(15)12(16)14-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNXDUZQAPLBPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
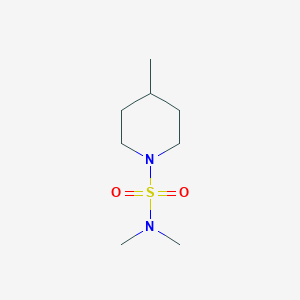
![17-phenyl-15,17,19-triazapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5040016.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B5040023.png)
![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(2-fluorophenyl)benzamide](/img/structure/B5040029.png)
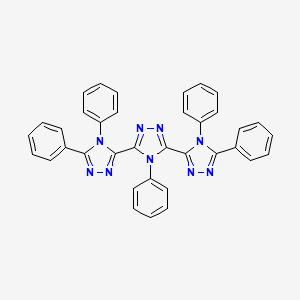
![3-(4-chlorophenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5040046.png)
![3-[4-(diethylamino)phenyl]-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5040067.png)
![4-(2-FLUOROPHENYL)-3,5-DIPHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE](/img/structure/B5040074.png)
![4,11-Bis(4-ethoxy-2-nitrophenyl)-7,14-bis(furan-2-yl)-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone](/img/structure/B5040092.png)
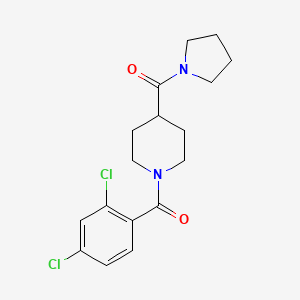
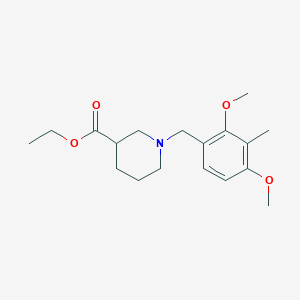
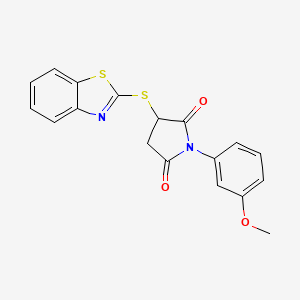
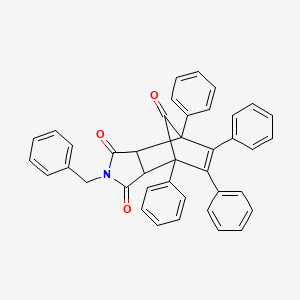
![N'-(4-methylphenyl)-N-[2-[4-(2-nitrobenzoyl)piperazin-1-yl]ethyl]oxamide](/img/structure/B5040119.png)
